Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
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Overview
Description
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11BrO2 It is a brominated derivative of cyclopentene, featuring a bromomethyl group and a methyl ester group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclopent-3-ene-1-carboxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopentadiene derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopentene derivatives.
Elimination Reactions: Formation of cyclopentadiene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(chloromethyl)cyclopent-3-ene-1-carboxylate
- Methyl 1-(iodomethyl)cyclopent-3-ene-1-carboxylate
- Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
Uniqueness
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWHAGOVWDFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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